molecular formula C12H18ClN3O3 B13395413 (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide,hydrochloride

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide,hydrochloride

Cat. No.: B13395413
M. Wt: 287.74 g/mol
InChI Key: PFOYXOWPGRWPLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucine p-nitroanilide hydrochloride can be synthesized through a series of chemical reactions involving L-leucine and p-nitroaniline. The synthesis typically involves the following steps:

    Protection of the amino group: The amino group of L-leucine is protected using a suitable protecting group to prevent unwanted reactions.

    Coupling reaction: The protected L-leucine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed to yield L-Leucine p-nitroanilide.

    Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of L-Leucine p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

L-Leucine p-nitroanilide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Leucine p-nitroanilide hydrochloride is widely used in scientific research, including:

Mechanism of Action

L-Leucine p-nitroanilide hydrochloride acts as a substrate for leucine aminopeptidase. The enzyme cleaves the peptide bond between L-leucine and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically. This reaction is used to measure the activity of leucine aminopeptidase in various samples. The molecular target is the active site of leucine aminopeptidase, where the substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucine p-nitroanilide hydrochloride is unique due to its specific interaction with leucine aminopeptidase, making it a valuable tool in enzymatic assays. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYXOWPGRWPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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